8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

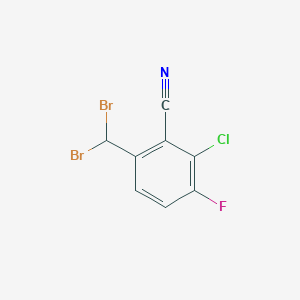

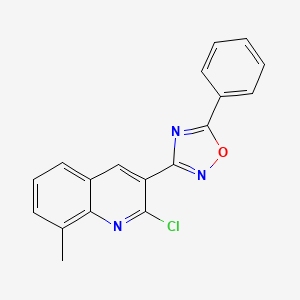

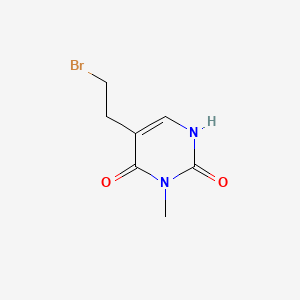

The compound "8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine" is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The 1,8-naphthyridine core structure is a bicyclic system containing two nitrogen atoms at the 1 and 8 positions, which can be further functionalized to enhance its properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives can be achieved through various methods. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs involves chemical modification of pyridine derivatives and condensation reactions . Another approach is the cobalt-catalyzed [2 + 2 + 2] cyclizations, which have been used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines efficiently . Additionally, an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, which offers a significant improvement over previous methods .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a tetrahydro-naphthyridine core, which can be further functionalized at various positions to obtain different derivatives with unique properties. For example, the synthesis of fluorescent 1,8-naphthyridine-BF2 complexes involves the selective binding of BF2 with terminal bidentate groups, leading to compounds with desirable light-absorbing properties and intense emission .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives can undergo various chemical reactions, including selective bonding modes and functionalization under different pH conditions. The BF2 complexes, for instance, can be functionalized at the 2-position to generate new complexes with flexible coordination arms . Additionally, the synthesis of novel 1,8-naphthyridine derivatives has shown better inhibition of cholinesterases, indicating their potential in neuroprotective applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the substituents attached to the core. The BF2 complexes of 1,8-naphthyridine exhibit intense solution and solid-state emission with large Stokes shifts, indicating their potential as luminescent materials . The neuroprotective 1,8-naphthyridine derivatives have shown promising results in protecting neuroblastoma cells from various stressors, suggesting their potential in treating neurodegenerative diseases .

Applications De Recherche Scientifique

Biological Activities of 1,8-Naphthyridine Derivatives

Multiple Biological Activities

The 1,8-Naphthyridine group of compounds, including derivatives, have demonstrated a wide range of interesting biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Further applications include actions as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and as agents for platelet aggregation inhibition, among others (Madaan et al., 2015).

Photocatalysis and Material Science Applications

Certain derivatives related to the 1,8-Naphthyridine scaffold, such as (BiO)2CO3-based photocatalysts, have been explored for their applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. These applications benefit from the compound's ability to enhance visible light-driven photocatalytic performance through various modification strategies (Ni et al., 2016).

Propriétés

IUPAC Name |

tert-butyl 7-(4-aminobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-6-7-13-9-10-14(19-15(13)20)8-4-5-11-18/h9-10H,4-8,11-12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFXZJQRVTXTHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649628 |

Source

|

| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine | |

CAS RN |

886362-42-1 |

Source

|

| Record name | 1,1-Dimethylethyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)